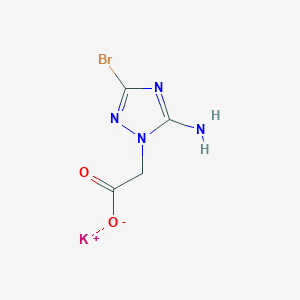

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

IUPAC Name |

potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLZNTKPHMAVME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrKN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 5-amino-3-bromo-1H-1,2,4-triazole with potassium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 5-amino-3-bromo-1H-1,2,4-triazole and potassium acetate.

Reaction Conditions: The reaction is usually conducted in a suitable solvent such as ethanol or water, under reflux conditions.

Purification: The product is purified by recrystallization or other suitable purification techniques to obtain Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate in high purity.

Industrial Production Methods

In an industrial setting, the production of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and amino group may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

- Coordination Chemistry: Triazole-acetate derivatives, such as 2-(1,2,4-triazol-1-yl)acetate, form stable metal-organic frameworks (MOFs) with transition metals like cobalt. The presence of bromine and amino groups in the target compound may modulate coordination modes and stability .

- Biological Activity: Amino-substituted triazole derivatives (e.g., PKR-173) exhibit hepatoprotective effects, suggesting that the target compound’s amino and bromo groups could synergize in therapeutic applications .

- Synthetic Routes : Alkylation of triazoles with tosylates or bromoacetates is a common method for synthesizing such compounds. For example, describes bromopyridinyl-triazole acetate synthesis via continuous-flow processes, which could be adapted for the target compound .

Biological Activity

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative that has garnered attention for its potential biological activities. This compound is synthesized from 5-amino-3-bromo-1H-1,2,4-triazole and potassium acetate, typically in solvents like ethanol or water under reflux conditions. Its structure includes a bromine atom and an amino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄BrN₄O₂ |

| Molecular Weight | 220.01 g/mol |

| CAS Number | 2270909-67-4 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is primarily attributed to its ability to interact with various biological targets:

Target Receptors: Similar triazole compounds have shown high affinity for multiple receptors, including those involved in enzyme inhibition and cellular signaling pathways. The nitrogen atoms in the triazole ring facilitate binding to active sites on enzymes.

Biochemical Pathways: Compounds in this class have demonstrated a range of biological activities such as:

- Antiviral : Potential to inhibit viral replication.

- Anti-inflammatory : Modulation of inflammatory responses.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Inhibition of bacterial growth.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, derivatives similar to potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate have been evaluated for their efficacy against various viruses. The mechanism often involves interference with viral replication processes.

Anticancer Properties

Research has indicated that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. A study focusing on the structural modifications of triazoles found that certain substitutions could enhance their anticancer activity by increasing their binding affinity to target proteins involved in tumor growth.

Antimicrobial Effects

Triazole derivatives have also been investigated for their antimicrobial properties. Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study 1: Antiviral Efficacy

In a controlled study published in Molecules, researchers tested several triazole derivatives against influenza virus strains. Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate demonstrated significant inhibition of viral replication at concentrations as low as 10 µM.

Case Study 2: Anticancer Activity

A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of various triazole derivatives on human breast cancer cell lines. The results indicated that potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate induced apoptosis through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate remains under investigation. However, similar compounds have shown favorable absorption and distribution characteristics in preliminary studies. The stability of the compound under physiological conditions is also a point of interest for future research.

Q & A

Q. Basic Research Focus

- Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values determined via broth microdilution .

- Antifungal potential : Disk diffusion against Candida albicans, comparing efficacy to fluconazole .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

How can synthetic efficiency be optimized for scalable production without compromising purity?

Q. Advanced Research Focus

- Continuous-flow chemistry : A second-generation flow process (as in ) reduces reaction time from hours to minutes, improving yield (52% vs. 35% batch) .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate triazole alkylation.

- DoE (Design of Experiments) : Optimize parameters like solvent ratio (DMSO:H₂O), temperature, and stoichiometry using response surface methodology .

How should researchers address contradictions in reported bioactivity data for analogous triazole derivatives?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. chloro at position 3) on MIC values. ’s table shows bromine enhances antifungal activity by 2–3× compared to chlorine .

- Meta-analysis : Cross-reference bioactivity datasets from PubChem and independent studies to identify outliers or assay-specific biases.

- Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) to rationalize potency differences .

What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

- Isotopic labeling : Incorporate ¹⁵N at the amino group to track metabolic incorporation via LC-MS .

- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., bacterial dihydrofolate reductase).

- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in treated microbial cells .

What crystallographic challenges arise during structural refinement, and how are they resolved?

Q. Advanced Research Focus

- Disorder modeling : The triazole ring and acetate side chain may exhibit rotational disorder, requiring PART instructions in SHELXL .

- Twinning : High-symmetry space groups (e.g., P21/c) complicate refinement; use TWIN/BASF commands in SHELX .

- Hydrogen bonding : Fourier difference maps resolve ambiguous H-atom positions, particularly for the NH₂ group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.